Methyltriphenylphosphonium dimethyl phosphate
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Overview
Description
Dimethyl phosphate and methyl(triphenyl)phosphanium are two distinct organophosphorus compounds. Dimethyl phosphate is an organophosphorus compound with the formula (CH₃O)₂PO₂H. It is a colorless liquid known for its high reactivity due to the presence of the P-H bond . Methyl(triphenyl)phosphanium, on the other hand, is an organophosphorus compound with the formula [(C₆H₅)₃PCH₃]⁺. It is a white solid that is soluble in polar organic solvents and is commonly used as a precursor to methylenetriphenylphosphorane .
Preparation Methods
Dimethyl Phosphate
Dimethyl phosphate can be synthesized by the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol . Industrial production methods often involve the use of phosphorus trichloride and methanol under controlled conditions to ensure high yield and purity.
Methyl(triphenyl)phosphanium
Methyl(triphenyl)phosphanium bromide is produced by treating triphenylphosphine with methyl bromide . The reaction is typically carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The reaction conditions are mild, usually at room temperature, and the product is obtained in high yield.
Chemical Reactions Analysis
Dimethyl Phosphate
Dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Substitution: It can react with aryl and vinyl halides under microwave irradiation to form aryl phosphonates.
Methyl(triphenyl)phosphanium
Methyl(triphenyl)phosphanium bromide is primarily used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes . The reaction involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to form the desired alkene.
Scientific Research Applications
Dimethyl Phosphate
Dimethyl phosphate is used in various scientific research applications, including:
Chemistry: It is a reagent for generating other organophosphorus compounds.
Biology: It is used in the synthesis of biologically relevant structures.
Industry: It is used as a working fluid in absorption refrigeration technology.
Methyl(triphenyl)phosphanium
Methyl(triphenyl)phosphanium bromide has several applications in scientific research:
Mechanism of Action
Dimethyl Phosphate
The mechanism of action of dimethyl phosphate involves its high reactivity due to the presence of the P-H bond. This bond can undergo various chemical transformations, making it a versatile reagent in organic synthesis .
Methyl(triphenyl)phosphanium
Methyl(triphenyl)phosphanium bromide exerts its effects through the formation of a phosphonium ylide, which then reacts with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
Dimethyl Phosphate
Similar compounds include diethyl phosphite and dimethyl phosphonate. Dimethyl phosphate is unique due to its high reactivity and versatility in organic synthesis .
Methyl(triphenyl)phosphanium
Similar compounds include ethyltriphenylphosphonium bromide and methoxymethyltriphenylphosphonium chloride. Methyl(triphenyl)phosphanium bromide is unique due to its widespread use in the Wittig reaction and its ability to form stable ylides .
Properties
CAS No. |
20445-91-4 |
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Molecular Formula |
C21H24O4P2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dimethyl phosphate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C2H7O4P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-7(3,4)6-2/h2-16H,1H3;1-2H3,(H,3,4)/q+1;/p-1 |
InChI Key |
AVRUQJIZSCIKJJ-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)([O-])OC.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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